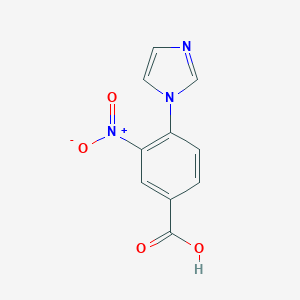

4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(1H-Imidazol-1-yl)benzoic acid is a compound with the molecular formula C10H8N2O2 . It is a white or colorless solid that is highly soluble in water and other polar solvents . The imidazole and benzene rings form a dihedral angle of 14.5° . It shows both acidic and basic properties due to the presence of a positive charge on either of two nitrogen atoms .

Molecular Structure Analysis

The molecular structure of 4-(1H-Imidazol-1-yl)benzoic acid consists of an imidazole ring attached to a benzene ring via a carbon-carbon bond . The imidazole ring contains two nitrogen atoms, one of which bears a hydrogen atom . Due to the presence of a positive charge on either of the two nitrogen atoms, it shows two equivalent tautomeric forms .

Physical And Chemical Properties Analysis

4-(1H-Imidazol-1-yl)benzoic acid has a molecular weight of 188.18 g/mol . It is a white or colorless solid that is highly soluble in water and other polar solvents . It has a boiling point of 305°C .

Scientific Research Applications

1. Crystallography and Molecular Structure

Research involving 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid has contributed to understanding crystal structures and molecular interactions. For instance, Jin et al. (2011) studied crystalline adducts derived from 2-(imidazol-1-yl)-1-phenylethanone and acidic compounds, highlighting the importance of hydrogen bonds and other noncovalent interactions in forming organic acid–base adducts (Jin, Guo, Wang, & Cui, 2011).

2. Drug Discovery and Synthesis

The compound has been utilized in the development of new synthetic methodologies for drug discovery. Chanda et al. (2012) described a novel approach to synthesize benzo[d]oxazol-5-yl-1H-benzo[d]imidazole on ionic liquid support, demonstrating its potential in diverse drug discovery programs (Chanda, Maiti, Tseng, & Sun, 2012).

3. Coordination Chemistry and Sensing Properties

Liu et al. (2018) explored the use of 1H-imidazol-4-yl-containing ligands in metal–organic frameworks (MOFs), revealing their diverse networks and potential applications in sensing properties (Liu et al., 2018).

4. Energetic Materials Research

Srinivas, Ghule, and Muralidharan (2014) synthesized imidazole-based molecules for their potential applications in nitrogen-rich gas generators, indicating the role of this compound in the field of energetic materials (Srinivas, Ghule, & Muralidharan, 2014).

5. Materials Chemistry and Functional Materials

Yang et al. (2011) synthesized chiral 3-(2′-imidazolinyl)anilines from 3-nitrobenzoic acid, contributing to the development of new functional materials with applications in materials chemistry (Yang, Liu, Gong, & Song, 2011).

6. Coordination Polymers and Fluorescent Properties

Yang et al. (2013) synthesized a novel metal–organic framework with 3-fold interpenetration, demonstrating the fluorescent properties and thermal stability of these coordination polymers (Yang, Cheng, Tu, & Wang, 2013).

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 4-(1H-Imidazol-1-YL)-3-nitrobenzoic acid is the bacterial CYP199A4 enzyme , found in Rhodopseudomonas palustris HaA2 . This enzyme plays a crucial role in the metabolism of certain compounds in bacteria .

Mode of Action

The compound interacts with its target by binding to the ferric and ferrous heme within the CYP199A4 enzyme . This binding induces a red shift in the Soret wavelength (424 nm) in the ferric enzyme, along with an increase and a decrease in the intensities of the δ and α bands, respectively .

Biochemical Pathways

The compound’s interaction with the cyp199a4 enzyme suggests it may influence heme metabolism in bacteria .

Pharmacokinetics

It is known that the compound is a small molecule with a molecular weight of 18818 , which could influence its bioavailability.

Result of Action

The binding of this compound to the CYP199A4 enzyme alters the enzyme’s activity, potentially affecting the metabolism of other compounds within the bacteria

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility could affect its distribution within the organism. Additionally, factors such as pH and temperature could impact the compound’s stability and interaction with its target .

properties

IUPAC Name |

4-imidazol-1-yl-3-nitrobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O4/c14-10(15)7-1-2-8(9(5-7)13(16)17)12-4-3-11-6-12/h1-6H,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLYKERXELOIGQB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])N2C=CN=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50353255 |

Source

|

| Record name | 4-(1H-Imidazol-1-yl)-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

167626-67-7 |

Source

|

| Record name | 4-(1H-Imidazol-1-yl)-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2H-Benzo[d][1,2,3]triazol-2-yl)acetonitrile](/img/structure/B169581.png)

![5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one](/img/structure/B169586.png)